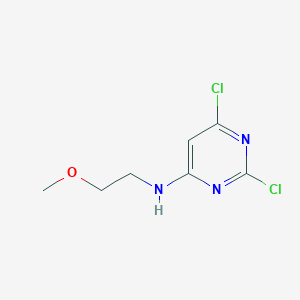

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Vue d'ensemble

Description

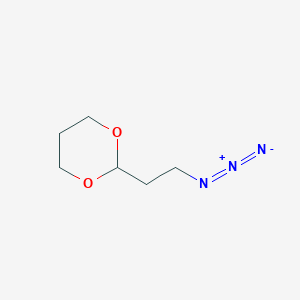

“2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H9Cl2N3O . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two chlorine atoms attached to the pyrimidine ring, and an amine group (NH2) attached to one of the carbon atoms .Applications De Recherche Scientifique

-

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : The compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is structurally similar to the compound you mentioned, has been used in aromatic nucleophilic substitution reactions . These reactions are important in the synthesis of pyrimidine-based compounds .

- Methods : The study explored conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Several conditions were tested—including changes in solvents, bases, and heating sources .

- Results : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

-

Application in Electrophilic Fluorination

- Field : Flow Chemistry

- Summary : A study reported the continuous flow generation of the N-F reagent 2,6-dichloro-1-fluoro-pyridinium tetrafluoroborate from 2-6-dichloropyridine and 10% F2/N2 and its telescoped downstream electrophilic fluorination reaction with an enamine .

- Methods : The 2-step procedure was performed in a modular lab-scale silicon carbide flow reactor, which safely allowed processing corrosive F2 and precise temperature control . Both reaction sequences turned out to be very fast when carried out in flow at −10 °C: the N-F generation step could be done within 7.9 s and only 6.6 s were necessary for the fluorination of the enamine .

- Results : The study demonstrated a method for the continuous flow generation of the N-F reagent and its application in electrophilic fluorination .

-

Application in Drug Synthesis

- Field : Pharmaceutical Chemistry

- Summary : An efficient and safe process for the preparation of ticagrelor , a platelet aggregation inhibitor, has been described . This process involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol .

- Methods : The synthesis comprises the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in water and acetonitrile mixture .

- . Each reaction stage was optimized independently to establish a scalable and plant-friendly process .

-

Application in Pyrimidine Derivative Synthesis

- Field : Organic Chemistry

- Summary : A study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

- Methods : The study explored conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Several conditions were tested—including changes in solvents, bases, and heating sources .

- Results : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

-

Application in Pesticide Synthesis

- Field : Agricultural Chemistry

- Summary : Compounds structurally similar to “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” are used in the synthesis of pesticides . For example, Dimethachlor, a compound with a similar structure, is used as a herbicide .

- Methods : The synthesis of such compounds typically involves reactions with various organic and inorganic reagents .

- Results : The resulting compounds are used as effective pesticides in agriculture .

-

Application in Anticancer Drug Design

- Field : Medicinal Chemistry

- Summary : Pyrimidine is a privileged scaffold in many synthetic compounds exhibiting diverse pharmacological activities, and is used for therapeutic applications in a broad spectrum of human diseases . In this study, a small set of pyrimidine libraries was prepared based on the structure of two hit compounds .

- Methods : The study involved the synthesis of a series of pyrimidine derivatives, testing their anticancer activity, and optimizing the structure for maximum efficacy .

- Results : The study resulted in the identification of potential anticancer compounds .

Safety And Hazards

Propriétés

IUPAC Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUWRBXZLZJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729502 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

CAS RN |

879609-73-1 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)

![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)